molecular formula C22H28N2O2 B2953156 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol CAS No. 756471-14-4

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Cat. No. B2953156
CAS RN: 756471-14-4
M. Wt: 352.478
InChI Key: UHIAMVPZHAVSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, also known as IND, is a novel drug that has gained significant attention in the scientific community due to its potential therapeutic applications. IND is a beta-adrenergic receptor antagonist and a dopamine receptor partial agonist, making it a promising drug candidate for the treatment of various disorders such as schizophrenia, depression, and anxiety.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is complex and not fully understood. It is known to act as a beta-adrenergic receptor antagonist and a dopamine receptor partial agonist. 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol also affects other neurotransmitter systems such as serotonin and glutamate. The exact mechanism by which 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol exerts its therapeutic effects is still under investigation.
Biochemical and Physiological Effects
1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects. It has been found to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal survival and plasticity. Additionally, 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is its potential therapeutic applications in various disorders. 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has also been found to have a favorable safety profile in preclinical studies. However, one limitation of using 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in lab experiments is its complex mechanism of action, which makes it difficult to fully understand its effects.

Future Directions

There are several future directions for research on 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. One area of interest is the development of new drugs based on the structure of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol. Another area of interest is the investigation of the potential use of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a multistep process that involves the reaction of 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-one with sodium borohydride in methanol to produce the corresponding alcohol, which is then purified by column chromatography. The final product is obtained by the reaction of the alcohol with hydrochloric acid in ether.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has been extensively studied for its potential therapeutic applications in various disorders. In preclinical studies, 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol has shown efficacy in treating schizophrenia, depression, and anxiety. It has also been investigated for its potential use in treating drug addiction and alcoholism.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c25-21(17-26-22-10-9-18-5-4-6-19(18)15-22)16-23-11-13-24(14-12-23)20-7-2-1-3-8-20/h1-3,7-10,15,21,25H,4-6,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIAMVPZHAVSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.